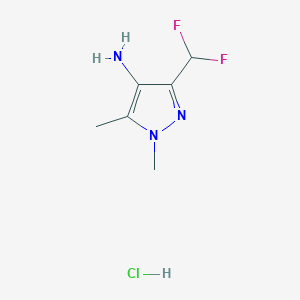

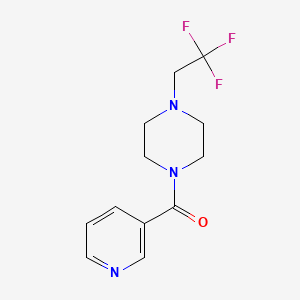

3-(Difluorometil)-1,5-dimetilpirazol-4-amina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI). It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazole-4-carboxylic oxime ester derivatives involved the use of intermediate benzaldehyde oxime and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride . Another study reported the synthesis of difluoromethylated pyrazoline, pyrrole, and thiophene derivatives .Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” was confirmed by 1H NMR and HRMS analyses . The structure of similar compounds was determined by X-ray diffraction .Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S have been studied extensively . These advances have streamlined access to molecules of pharmaceutical relevance.Aplicaciones Científicas De Investigación

- Formación de Enlaces X–CF₂H: Los métodos convencionales implican la reacción con ClCF₂H, pero los nuevos reactivos de difluorocarbeno no agotadores de ozono también han tenido éxito .

- Aplicación en Detección Molecular: Las propiedades únicas del compuesto lo hacen adecuado para el diseño de sondas fluorescentes. Estas sondas mejoran la detección molecular en varios campos, incluida la biología, la medicina y el monitoreo ambiental .

- Transformación del Grupo Trifluorometilo: Un nuevo método permite la funcionalización desfluorinante del enlace C(sp₃)–F del grupo trifluorometilo utilizando anión difluorometilo en flujo. Este enfoque facilita diversas transformaciones de grupos funcionales .

- 3-Difluorometil-quinoxalin-2-mercapto-acetil-urea: El compuesto se ha utilizado para sintetizar 3-difluorometil-quinoxalin-2-mercapto-acetil-urea, que muestra una actividad antiviral mejorada .

- Explotación del Núcleo Hidrofóbico: El efecto hidrófobo del flúor se ha aprovechado para explotar el núcleo hidrófobo de las hélices alfa para aplicaciones terapéuticas y de administración de fármacos .

Difluorometilación en Etapas Tardías

Sondas Fluorescentes y Detección Molecular

Funcionalización Desfluorinante

Mejora de la Actividad Antiviral

Materiales de Proteínas y Péptidos Fluorados

Propiedades Donadoras de Enlaces de Hidrógeno

Mecanismo De Acción

Target of Action

The primary target of 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the mitochondrial respiratory chain, playing a crucial role in energy production within cells .

Mode of Action

The compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, inhibiting its activity. This inhibition disrupts the TCA cycle and the mitochondrial respiratory chain, preventing the conversion of succinate to fumarate and the transfer of electrons to ubiquinone . This disruption leads to the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .

Biochemical Pathways

The affected biochemical pathway is the TCA cycle and the mitochondrial respiratory chain . By inhibiting the SDH enzyme, the compound disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species. This can lead to cell death, particularly in organisms that rely heavily on these pathways for energy production .

Pharmacokinetics

It is known that the presence of fluorine in a molecule can improve its metabolic stability, facilitating bioavailability, and better cell membrane permeability

Result of Action

The result of the compound’s action is the inhibition of fungal growth. By disrupting energy production within fungal cells, the compound prevents the growth and proliferation of these organisms . This makes it an effective fungicide, particularly against species that are resistant to other types of fungicides .

Action Environment

The efficacy and stability of 3-(Difluoromethyl)-1,5-dimethylpyrazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . The compound’s effectiveness can also be affected by the presence of other substances in the environment, such as other fungicides or pesticides

Direcciones Futuras

The field of difluoromethylation has seen significant advances in recent years, and these compounds have found wide applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of their mechanisms of action.

Propiedades

IUPAC Name |

3-(difluoromethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3.ClH/c1-3-4(9)5(6(7)8)10-11(3)2;/h6H,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHKXVTXCVKCDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2479745.png)

![3-chloro-N-(4-chlorophenyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-amine](/img/structure/B2479748.png)

![3-Azido-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2479749.png)

![Methyl 2-pivalamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2479750.png)

![Methyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2479758.png)

![(E)-N-Benzyl-4-(dimethylamino)-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-enamide](/img/structure/B2479759.png)

![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)

![2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one](/img/structure/B2479762.png)